ST-193
CAS No.:
Cat. No.: VC0007306
Molecular Formula: C24H25N3O
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H25N3O |
---|---|
Molecular Weight | 371.5 g/mol |
IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine |
Standard InChI | InChI=1S/C24H25N3O/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21/h4-14,16-17,25H,15H2,1-3H3 |
Standard InChI Key | JPSZEXYTKSIPDW-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC |
Canonical SMILES | CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Synthesis of ST-193
Core Scaffold and Structural Modifications
ST-193 belongs to the benzimidazole derivative class, characterized by a bicyclic aromatic system fused with imidazole. The compound’s structure features a 5-vinyl-benzimidazole core substituted with lipophilic groups, including a 4-isopropoxyphenyl moiety (Figure 1) . This design emerged from lead optimization efforts to enhance binding affinity to the GP2 subunit of LASV GPC.
Synthesis Pathway
The synthesis of ST-193 involves a multi-step process:
-
Nucleophilic substitution: 4-Fluoro-3-nitrobenzonitrile reacts with 4-isopropoxyaniline to form a nitro intermediate .
-
Reduction: Tin(II) chloride dihydrate reduces the nitro group to an amine.
-
Cyclization: Formamidine acetate facilitates cyclization to yield the benzimidazole core.
-
Functionalization: A Wittig reaction introduces the vinyl group at the 5-position, critical for interaction with GP2 .
The final product is formulated with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility for intraperitoneal administration .
Mechanism of Action: Targeting Viral Entry
GP2 Subunit Interaction
ST-193 inhibits LASV entry by binding to the GP2 subunit of the viral glycoprotein, which mediates pH-dependent membrane fusion in endosomes. GP2 contains a fusion peptide and heptad repeat regions essential for conformational changes during fusion . Surface plasmon resonance (SPR) studies confirm ST-193’s direct interaction with GP2, exhibiting an equilibrium dissociation constant () of M . Mutagenesis experiments identify a 30-amino-acid segment in GP2 (residues 390–420) as the critical binding domain .
Broad-Spectrum Activity
ST-193 demonstrates nanomolar efficacy against pseudotypes of five hemorrhagic fever arenaviruses:
Virus | IC₅₀ (nM) |
---|---|
LASV | 1.6 |
Junín | 0.2 |
Machupo | 12 |
Guanarito | 5 |
Sabiá | 8 |
Data sourced from Larson et al. (2008) .
Notably, it lacks activity against the distantly related lymphocytic choriomeningitis virus (LCMV), highlighting its specificity for pathogenic arenaviruses .
Preclinical Efficacy and Pharmacokinetics
In Vivo Guinea Pig Model
In a lethal LASV challenge using strain 13 guinea pigs, ST-193 (80 mg/kg/day) achieved:
-
62.5% survival (10/16) vs. 0% in ribavirin and vehicle groups .
-
Normalization of body temperature by day 19, indicating resolution of systemic inflammation .
Pharmacokinetic analysis revealed a plasma half-life of 6.2 hours and dose-dependent exposure, supporting once-daily dosing .
Cytotoxicity and Selectivity
ST-193 exhibits a high selectivity index (SI = CC₅₀/IC₅₀) of 1,265 in human hepatoma (Huh-7) cells, with minimal cytotoxicity at therapeutic concentrations . Comparative data for lead analogs are summarized below:
Compound | IC₅₀ (nM) | CC₅₀ (μM) | SI |
---|---|---|---|
ST-193 | 44.49 | 56.29 | 1,265 |
7h-Z | 7.58 | 18.92 | 2,496 |
13f | 11.87 | 102.10 | 8,602 |
Adapted from Wang et al. (2023) .
Resistance and Mutational Landscape
GP2 Mutations Conferring Resistance
Serial passaging of LASV in the presence of ST-193 selected for mutations in GP2, including:
-
T408I: Disrupts hydrophobic interactions with the compound’s vinyl group.
-
L419M: Alters the heptad repeat interface, reducing binding affinity .
These mutations confirm GP2 as the primary target and underscore the need for combination therapies to prevent resistance.
Future Directions and Clinical Translation
Combination Therapies
Pairing ST-193 with polymerase inhibitors (e.g., favipiravir) could synergize entry and replication blockade, reducing emergent resistance.
Human Trials
Phase I trials must address:
-
Optimal dosing to maintain plasma concentrations above the IC₉₀ (15 nM).
-
Formulation stability for oral or intravenous administration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume